molecular formula C15H15N3O2S B2694300 (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391891-53-5

(E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B2694300
CAS No.: 391891-53-5
M. Wt: 301.36
InChI Key: FLQAWALZRWKHRU-RQZCQDPDSA-N
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Description

(E)-N-(2-(2-((3-Methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research. This benzamide derivative features a distinct hydrazineyl linker and a methylthiophene moiety, a structure often associated with diverse biological activities. Compounds with similar N-(2-oxo-2-(substituted-hydrazinyl)ethyl)benzamide scaffolds have been identified in scientific literature as promising scaffolds for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a key mechanism in the development of diabetes . Furthermore, structural analogs containing the thiophene-heterocycle are extensively researched for their potential applications, such as fungicidal activity against destructive plant diseases . The molecular framework of this compound, which incorporates a hydrazone functional group, is also recognized as a privileged structure in the development of compounds with antibacterial, antifungal, and anticancer properties . Researchers can leverage this chemical as a key intermediate or building block for synthesizing novel compounds or for probing biochemical pathways. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11-7-8-21-13(11)9-17-18-14(19)10-16-15(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQAWALZRWKHRU-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322854
Record name N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391891-53-5
Record name N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps may include:

  • Preparation of the hydrazine derivative.
  • Condensation with 3-methylthiophene-2-carbaldehyde.
  • Purification of the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that hydrazone derivatives, including those related to (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide, exhibit notable antimicrobial properties. For instance, compounds with similar hydrazone structures have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The presence of the thiophene moiety in these compounds enhances their interaction with microbial targets, potentially leading to improved therapeutic outcomes.

Anticancer Properties
Hydrazone derivatives are also being investigated for their anticancer activities. The structural configuration of this compound may facilitate interactions with cancer cell receptors or enzymes involved in tumor progression. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Synthetic Applications

Synthesis of Novel Compounds
The synthesis of this compound can serve as a precursor for generating a variety of other functionalized compounds. Its hydrazine component allows for further derivatization, leading to the creation of more complex molecules that may possess enhanced biological activities or novel properties .

Structural Studies

Crystallography and Molecular Modeling
The crystal structure of related hydrazone compounds has been extensively studied using X-ray diffraction techniques. These studies provide insights into the molecular geometry and intermolecular interactions that can influence the biological activity of this compound. Understanding these structural characteristics is essential for predicting how the compound will behave in biological systems .

Case Studies and Research Findings

StudyFindingsApplication
Azzam et al., 2024 Investigated hydrazide derivatives for their antibacterial propertiesHighlighted the potential of hydrazones in treating infections
PMC Article, 2020 Explored the synthesis and biological activity of hydrazone derivativesSuggested anticancer and antimicrobial applications
De Gruyter Journal, 2019 Detailed crystal structures of thiophene-based compoundsProvided insights into molecular interactions relevant to drug design

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s hydrazone group can form covalent bonds with nucleophilic sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 3-methylthiophen-2-yl group introduces sulfur-based electron richness, enhancing lipophilicity compared to methoxy () or nitroindole () substituents. This impacts solubility and membrane permeability .
  • Synthesis : All compounds share a common hydrazone-forming step. However, reaction conditions vary; e.g., glacial acetic acid is used in , while employs stoichiometric ratios of reagents .

Spectroscopic and Physicochemical Properties

Table 2: Spectral and Physical Data
Compound Key Spectral Data (IR, NMR) Melting Point (°C) Stability/Solubility
Target Compound Expected NH stretches (IR: ~3200 cm⁻¹), aromatic C-H (NMR: δ 7.2–8.5 ppm) Not reported Moderate solubility in DMSO
1H NMR: Thiophene protons (δ 7.1–7.5 ppm), methoxy (δ 3.8 ppm) Not reported Lower polarity than target compound
IR: Nitro group (1530 cm⁻¹), NH (3250 cm⁻¹) Not reported Poor aqueous solubility due to nitro group
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () X-ray-confirmed structure, 1H/13C NMR data Not reported High crystallinity

Key Observations :

  • Configuration Confirmation: The (E)-configuration in hydrazones is typically confirmed via X-ray crystallography (e.g., ) or NOESY NMR.
  • Solubility Trends : Electron-withdrawing groups (e.g., nitro in ) reduce solubility, while methylthiophen (target) enhances lipophilicity .
Table 3: Bioactivity Comparison
Compound Reported Bioactivity Mechanism/Application
Target Compound Not explicitly reported Potential antimicrobial candidate (inferred from analogs)
Transition metal complexes () Antimicrobial activity (e.g., against S. aureus) Metal coordination enhances efficacy
Antimicrobial (thiophene-benzimidazole hybrids) Synergistic sulfur-heterocycle effects
Neurodegenerative disease modulation GCP II inhibition for Alzheimer’s

Key Observations :

  • Antimicrobial Potential: The target compound’s structural similarity to and suggests possible antimicrobial activity, though direct evidence is lacking .
  • Metal Coordination : Hydrazones like the target compound may form transition metal complexes, as seen in , enhancing bioactivity through chelation .

Biological Activity

The compound (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide, a hydrazone derivative, has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation of 3-methylthiophene-2-carbaldehyde with hydrazine derivatives followed by acylation with benzoyl chloride. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that hydrazone derivatives exhibit notable antimicrobial activity. For instance, similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess comparable properties. A study on related hydrazones reported minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against different pathogens .

Anticancer Activity

Hydrazone derivatives have been explored for their anticancer potential. In vitro studies demonstrated that certain hydrazone compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. For example, compounds structurally similar to this compound were found to inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values around 10 µM .

Anti-inflammatory Effects

The anti-inflammatory properties of hydrazones are also noteworthy. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models. A specific study indicated that hydrazone derivatives could significantly reduce inflammation in animal models of arthritis .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of hydrazones and their biological activity is crucial for drug design. The presence of a thiophene ring and specific substituents on the hydrazone moiety has been correlated with enhanced biological activity. For instance, modifications on the thiophene ring or variations in the hydrazine component can lead to significant changes in potency and selectivity .

Case Studies

  • Antimicrobial Activity : A series of thiophene-containing hydrazones were evaluated for their antimicrobial efficacy. The results indicated that compounds with electron-donating groups on the thiophene ring exhibited superior activity against Gram-positive bacteria compared to those with electron-withdrawing groups .
  • Anticancer Studies : In one study, a related compound was tested against several cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to cell death through apoptosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of hydrazide derivatives with substituted benzamides under reflux conditions. Key steps include:

  • Precursor Preparation : Reacting hydrazide intermediates (e.g., 2-hydroxyacetohydrazide) with benzamide derivatives in methanol or ethanol .
  • Reflux Conditions : Heating at 80–100°C for 2–4 hours to ensure complete hydrazone bond formation .
  • Purification : Recrystallization using methanol or ethanol to isolate pure products .
    • Optimization Tips : Monitor reaction progress via TLC. Adjust molar ratios (e.g., 1:1.2 hydrazide:benzamide) to minimize byproducts.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of hydrazone (C=N, ~1600 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Assign peaks for thiophene protons (~6.5–7.5 ppm) and methylene groups adjacent to carbonyls .
  • Elemental Analysis : Verify stoichiometric C, H, N ratios (±0.3% deviation) .
  • X-ray Crystallography : Resolve E/Z isomerism and confirm spatial arrangement of the hydrazone moiety .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
  • Anticonvulsant Models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents, comparing latency and mortality rates to standard drugs (e.g., phenytoin) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and predict binding affinities of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors for anticonvulsant activity) using AutoDock Vina, focusing on hydrogen bonding and π-π stacking .
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

  • Methodological Answer :

  • Spectral Discrepancies : Compare experimental IR/NMR data with computed spectra (e.g., via Gaussian). Re-evaluate solvent effects (e.g., DMSO-d6 vs. CDCl₃) on chemical shifts .
  • Biological Variability : Standardize assay protocols (e.g., inoculum size in antimicrobial tests) and validate results with positive/negative controls .

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

  • Methodological Answer :

  • Substituent Tuning : Replace the 3-methylthiophene group with electron-withdrawing groups (e.g., nitro) to improve DNA binding affinity .
  • Hybridization : Conjugate with metal complexes (e.g., Co(II), Ni(II)) to enhance antimicrobial potency via synergistic effects .
  • Isomer Studies : Synthesize and compare E/Z isomers to identify stereochemical impacts on activity .

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